molecular formula C31H29ClN2 B8144238 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride

7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride

Cat. No.: B8144238
M. Wt: 465.0 g/mol
InChI Key: MOYHJRBGZYOSFI-UHFFFAOYSA-M
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Description

7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a heterocyclic aromatic compound with the molecular formula C₃₁H₂₉ClN₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride typically involves the reaction of acenaphthenequinone with mesitylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazolium chloride
  • 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium bromide
  • 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium iodide

Uniqueness

7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is unique due to its specific structural configuration and the presence of mesityl groups, which contribute to its distinct chemical and physical properties. These properties make it a valuable compound for various research applications .

Properties

IUPAC Name

7,9-bis(2,4,6-trimethylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N2.ClH/c1-18-13-20(3)28(21(4)14-18)32-17-33(29-22(5)15-19(2)16-23(29)6)31-26-12-8-10-24-9-7-11-25(27(24)26)30(31)32;/h7-17H,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYHJRBGZYOSFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=C(C=C6C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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